2-Methyl-5-phenylfuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5-phenylfuran is a heterocyclic organic compound belonging to the furan family. It is characterized by a furan ring substituted with a methyl group at the second position and a phenyl group at the fifth position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-phenylfuran can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of sodium ethyl acetoacetate with phenacylbromide yields ethyl-2-acetyl-4-oxo-4-arylbutanone, which is then cyclized with phosphorus pentoxide in benzene to form ethyl ester of this compound-3-carboxylic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-5-phenylfuran undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the photosensitized oxidation, where the compound reacts with singlet molecular oxygen to yield different products .
Common Reagents and Conditions
Oxidation: The compound can be oxidized using singlet or triplet molecular oxygen.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can be carried out using various electrophiles and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from the oxidation of this compound include acrylates and other derivatives depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Methyl-5-phenylfuran has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of biologically active compounds with potential pharmacophore properties.
Material Science: The compound is explored for its potential use in the development of new materials and catalysts.
Antibacterial Activity: Furan derivatives, including this compound, have shown promising antibacterial properties, making them candidates for developing new antimicrobial agents.
Wirkmechanismus
The mechanism of action of 2-Methyl-5-phenylfuran involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may interact with enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-5-phenylfuran-3-carboxylic acid: This compound has a carboxylic acid group at the third position, which can influence its reactivity and applications.
5-Methyl-2-phenylfuran: Similar to this compound but with the methyl and phenyl groups at different positions, affecting its chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
34721-89-6 |
---|---|
Molekularformel |
C11H10O |
Molekulargewicht |
158.20 g/mol |
IUPAC-Name |
2-methyl-5-phenylfuran |
InChI |
InChI=1S/C11H10O/c1-9-7-8-11(12-9)10-5-3-2-4-6-10/h2-8H,1H3 |
InChI-Schlüssel |
PQYQNYWJAXBMEL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(O1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.